molecular formula C12H17N3O2 B2436133 morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034583-57-6

morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2436133
CAS No.: 2034583-57-6
M. Wt: 235.287
InChI Key: RLGJFGRNGSJZKA-UHFFFAOYSA-N
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Description

Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a complex organic compound that features a morpholine ring attached to a tetrahydrobenzimidazole core

Properties

IUPAC Name

morpholin-4-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c16-12(15-3-5-17-6-4-15)9-1-2-10-11(7-9)14-8-13-10/h8-9H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGJFGRNGSJZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCOCC3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis on a larger scale .

Chemical Reactions Analysis

Types of Reactions

Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential in modulating enzyme activity and interacting with various biological targets. It is often used in studies related to enzyme inhibition and protein binding .

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It has shown promise in preclinical studies for treating certain types of cancer and infectious diseases .

Industry

Industrially, this compound is used in the development of new pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[d]thiazole: Similar in structure but contains a sulfur atom instead of nitrogen.

    Imidazole derivatives: Share the imidazole core but differ in substituent groups.

Uniqueness

Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is unique due to its combination of a morpholine ring and a tetrahydrobenzimidazole core. This dual structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a compound of interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

The compound belongs to the benzo[d]imidazole family, characterized by a fused ring system that contributes to its biological activity. The morpholino group enhances solubility and bioavailability, making it a promising candidate for therapeutic applications.

Anticancer Potential

The compound's structural features align with those found in known FLT3 inhibitors. FLT3 (Fms-like tyrosine kinase 3) is implicated in acute myeloid leukemia (AML). Studies on similar compounds have demonstrated strong inhibitory effects against FLT3 mutants with nanomolar IC50 values . This suggests that this compound could possess anticancer properties worthy of further investigation.

The mechanisms through which this compound exerts its biological effects are hypothesized based on its structural characteristics:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways crucial for cancer progression.
  • Antiviral Mechanisms : The imidazole ring may interact with viral proteins or inhibit viral replication processes directly.

Case Studies and Research Findings

A review of literature reveals several relevant studies:

  • Study on Antiviral Efficacy : A study demonstrated that imidazole derivatives exhibited significant inhibitory effects on the yellow fever virus (YFV) with an EC50 value of 1.85 μM. This highlights the potential for morpholino derivatives to exhibit similar antiviral properties .
  • FLT3 Inhibition : Research focused on benzimidazole derivatives has shown promising results as FLT3 inhibitors with IC50 values ranging from 0.154 to 0.181 µM against resistant strains . These findings suggest that this compound could be developed as a potent therapeutic agent for AML.

Data Table: Summary of Biological Activities

Activity TypeCompound TypeEC50/IC50 ValueReference
AntiviralImidazole Derivatives1.85 μM
FLT3 InhibitionBenzimidazole Derivatives0.154 - 0.181 µM
General ActivityMorpholino CompoundsTBDTBD

Q & A

Q. What are the standard synthetic routes for morpholino(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:

  • Step 1: Condensation of benzoimidazole precursors with morpholine derivatives under acidic or basic conditions.
  • Step 2: Carbonyl group introduction via Friedel-Crafts acylation or nucleophilic substitution .
    Critical Reaction Conditions:
  • Solvents: Dichloromethane or ethanol are preferred for polar intermediates .
  • Catalysts: Palladium or copper complexes enhance coupling efficiency .
  • Temperature: Controlled heating (60–80°C) minimizes side reactions .

Q. Table 1: Representative Yields from Literature

StepCatalystSolventYield (%)Source
AcylationPd(OAc)₂DCM68
CyclizationCuIEtOH62

Optimization Tips:

  • Use inert atmospheres (N₂/Ar) to prevent oxidation.
  • Purify intermediates via column chromatography to improve final purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, morpholino protons at δ 3.0–3.5 ppm) .
    • ¹³C NMR: Confirms carbonyl (C=O) signals at ~170–180 ppm .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = calculated mass ± 0.001 Da) .
  • Infrared (IR) Spectroscopy: Detects C=O stretching (~1650 cm⁻¹) and N-H bending (~3300 cm⁻¹) .
  • HPLC/UPLC: Assesses purity (>95% by area under the curve) using C18 columns and acetonitrile/water gradients .

Q. What are the recommended storage conditions and solubility profiles to ensure compound stability?

Methodological Answer:

  • Storage:
    • Keep in amber vials at 2–8°C in a desiccator to prevent hydrolysis .
    • Avoid prolonged exposure to light or humidity .
  • Solubility:
    • Polar solvents: DMSO, ethanol, or methanol (5–10 mg/mL) .
    • Aqueous buffers: Limited solubility (≤1 mg/mL); use sonication or co-solvents (e.g., 5% Tween-80) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Methodological Answer: Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀) .
  • Compound Purity: Validate purity via HPLC (>98%) and confirm batch-to-batch consistency .
  • Structural Analogues: Compare activities of derivatives (e.g., fluorophenyl vs. nitrophenyl substitutions) to identify SAR trends .

Q. Table 2: Case Study on Activity Discrepancies

StudyAssay SystemReported IC₅₀ (μM)Purity (%)
AHEK2930.595
BHeLa2.385

Resolution Strategies:

  • Replicate assays under standardized conditions (e.g., ATP-based viability assays).
  • Use orthogonal techniques (e.g., SPR for binding affinity) to cross-validate results .

Q. What computational approaches are used to predict the electronic structure and reactivity of this compound, and how do they align with experimental data?

Methodological Answer:

  • Density Functional Theory (DFT): Models electron density distribution and frontier orbitals (HOMO/LUMO) to predict reactivity .
    • Key Parameters: Correlation-energy functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) .
  • Molecular Dynamics (MD): Simulates ligand-protein binding kinetics (e.g., docking to 5-HT₃ receptors) .

Q. Table 3: DFT vs. Experimental Bond Lengths

Bond TypeDFT (Å)X-Ray (Å)Deviation (%)Source
C=O1.221.210.8
C-N1.451.471.4

Validation:

  • Compare computational IR spectra with experimental data to refine force fields .

Q. How does the presence of the morpholino group influence the compound’s pharmacokinetic properties and target binding efficiency?

Methodological Answer:

  • Pharmacokinetics:
    • Solubility: Morpholino enhances water solubility via H-bonding with solvent .
    • Metabolic Stability: Resists cytochrome P450 oxidation due to electron-rich nitrogen atoms .
  • Target Binding:
    • Hydrogen Bonding: Morpholino oxygen interacts with catalytic residues (e.g., Serine hydrolases) .
    • Conformational Rigidity: Restricts rotational freedom, improving binding entropy .

Q. Table 4: Binding Affinity of Morpholino vs. Piperidine Analogues

CompoundTargetKd (nM)
Morpholino derivativeEnzyme X12
Piperidine derivativeEnzyme X45

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